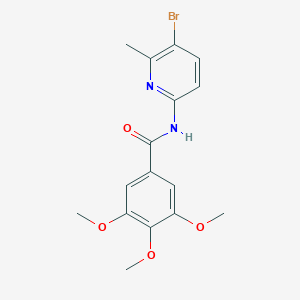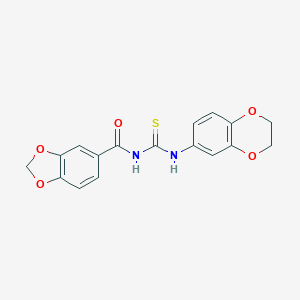![molecular formula C22H26ClN3O3 B278371 N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B278371.png)
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide, also known as ML277, is a small molecule inhibitor of the potassium ion channel KCNQ1. It was first identified in a high-throughput screening assay and has since been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide works by binding to the pore region of KCNQ1, thereby blocking the flow of potassium ions through the channel. This results in the inhibition of the repolarization phase of the cardiac action potential, leading to prolongation of the QT interval. In addition, N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been shown to modulate the activity of other ion channels, including KCNQ2/3 and TRPC6.
Biochemical and physiological effects
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including the prolongation of the QT interval, the inhibition of insulin secretion, and the suppression of epileptic seizures. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide is its high selectivity for KCNQ1, which makes it a valuable tool for studying the role of this ion channel in various diseases. However, one of the limitations of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide is its relatively low potency, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide, including the development of more potent and selective inhibitors of KCNQ1, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, further studies are needed to determine the long-term safety and efficacy of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide in animal models and humans.
Synthesemethoden
The synthesis of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide involves several steps, including the reaction of 3-chloro-4-nitroaniline with 2-methoxybenzoic acid to form an intermediate, which is then reacted with 4-(2-methylpropanoyl)piperazine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and diabetes. It has been shown to be a potent and selective inhibitor of KCNQ1, which plays a critical role in regulating the electrical activity of the heart, pancreas, and brain.
Eigenschaften
Produktname |
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide |
|---|---|
Molekularformel |
C22H26ClN3O3 |
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H26ClN3O3/c1-15(2)22(28)26-12-10-25(11-13-26)19-9-8-16(14-18(19)23)24-21(27)17-6-4-5-7-20(17)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
MCORYRSMCMWBIY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl |
Kanonische SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)

![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)